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Compound of Interest

Compound Name: trideuterio(113C)methanol

Cat. No.: B15088662 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of trideuterio(¹³C)methanol

as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This isotopically labeled standard offers significant advantages for accurate and precise

quantification of organic molecules in complex mixtures, making it a valuable tool in

pharmaceutical research, process development, and quality control.

Introduction to Trideuterio(¹³C)methanol in qNMR
Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of

the concentration of a substance by comparing the integral of its NMR signal to that of a

certified reference material (internal standard) of known concentration. The choice of internal

standard is critical for the accuracy and reliability of qNMR results.

Trideuterio(¹³C)methanol (CD₃¹³COH) is an ideal internal standard for ¹³C qNMR for several key

reasons:

Single, Sharp Resonance: It exhibits a single, sharp signal in the ¹³C NMR spectrum,

simplifying integration and minimizing the chance of signal overlap with the analyte.

Isotopic Enrichment: The ¹³C enrichment provides a strong signal, while the deuterium

labeling (trideuterio) simplifies the ¹H spectrum and can be beneficial in certain applications.
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Chemical Inertness: Methanol is relatively inert and is unlikely to react with a wide range of

analytes.

Volatility: Its moderate volatility allows for easy removal from the sample after analysis if

required.

Solubility: It is soluble in a variety of common NMR solvents.

The primary advantage of using a ¹³C-labeled internal standard is the circumvention of issues

related to the Nuclear Overhauser Effect (NOE) and long T₁ relaxation times often encountered

in ¹³C NMR. By using an isotopically enriched standard, the signal intensity is significantly

enhanced, leading to shorter acquisition times and improved signal-to-noise ratios.

Key Advantages of Trideuterio(¹³C)methanol
Feature Advantage in qNMR

¹³C Enrichment (99 atom % ¹³C)
Strong, easily detectable NMR signal, reducing

experiment time.

Deuteration (Trideuterio)
Simplifies the ¹H spectrum, reducing potential

interferences.

Single ¹³C Signal
Minimizes the probability of signal overlap with

the analyte.

High Purity
Ensures accurate quantification without

interference from impurities.

Chemical Stability
Does not degrade during sample preparation or

analysis.

Experimental Workflow for ¹³C qNMR
The following diagram illustrates the general workflow for conducting a quantitative ¹³C NMR

experiment using trideuterio(¹³C)methanol as an internal standard.
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Caption: General workflow for quantitative ¹³C NMR analysis.

Detailed Experimental Protocol
This protocol provides a step-by-step guide for determining the purity of a solid analyte using

trideuterio(¹³C)methanol as an internal standard.

Materials and Reagents
Analyte of interest (solid)

Trideuterio(¹³C)methanol (purity ≥ 99%)

Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃)

Paramagnetic relaxation agent (e.g., Chromium(III) acetylacetonate, Cr(acac)₃) (optional, but

recommended)

High-precision analytical balance (readability ± 0.01 mg)

5 mm NMR tubes

Volumetric flasks and pipettes
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Analyte Preparation: Accurately weigh approximately 10-20 mg of the analyte into a clean,

dry vial. Record the exact weight.

Internal Standard Preparation: Accurately weigh approximately 5-10 mg of

trideuterio(¹³C)methanol into the same vial. Record the exact weight.

Solvent and Relaxation Agent: To the vial, add the appropriate volume of deuterated solvent

(e.g., 0.7 mL for a standard 5 mm NMR tube). If using a relaxation agent to shorten T₁

relaxation times, add a small, known amount (e.g., 5-10 mg of Cr(acac)₃).[1][2]

Dissolution: Ensure complete dissolution of both the analyte and the internal standard by

gentle vortexing or sonication.

Transfer: Carefully transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
The following parameters are recommended for a typical 400 MHz NMR spectrometer.

Optimization may be required depending on the specific instrument and analyte.
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Parameter Recommended Value Rationale

Pulse Program
zgig (Inverse-gated

decoupling)

Suppresses the Nuclear

Overhauser Effect (NOE) for

accurate integration.[3][4]

Acquisition Time (AQ) 1.0 - 2.0 s
To ensure good digital

resolution.

Relaxation Delay (D1)
5 x T₁ of the slowest relaxing

carbon

Ensures full relaxation of all

signals between scans for

accurate quantification.[2][5] A

longer delay (e.g., 30-60s) is a

safe starting point if T₁ is

unknown and no relaxation

agent is used.[6]

Pulse Angle 90° To maximize signal intensity.

Number of Scans (NS) 128 - 1024 (or more)

Sufficient scans to achieve a

good signal-to-noise ratio (S/N

> 150:1) for accurate

integration.

Temperature 298 K
Maintain a constant

temperature for reproducibility.

Data Processing
Fourier Transform: Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the

signal-to-noise ratio.

Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption

lineshape.

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across

the entire spectrum.

Integration: Integrate the well-resolved signal of the trideuterio(¹³C)methanol and one or

more well-resolved signals of the analyte.
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Calculation of Analyte Purity
The purity of the analyte can be calculated using the following formula:

Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) *

(m_std / m_analyte) * Purity_std

Where:

I_analyte: Integral of the analyte signal

I_std: Integral of the trideuterio(¹³C)methanol signal

N_analyte: Number of carbon atoms giving rise to the integrated analyte signal

N_std: Number of carbon atoms for the standard (N_std = 1)

MW_analyte: Molecular weight of the analyte

MW_std: Molecular weight of trideuterio(¹³C)methanol (34.05 g/mol )

m_analyte: Mass of the analyte

m_std: Mass of the internal standard

Purity_std: Purity of the trideuterio(¹³C)methanol standard

Quantitative Data Summary
The following table presents example data for the purity determination of two hypothetical drug

compounds using the protocol described above.
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Analyte
Mass
Analyte
(mg)

Mass
Standard
(mg)

Integral
Analyte

Integral
Standard

MW
Analyte (
g/mol )

Calculate
d Purity
(%)

Compound

A
15.23 7.51 1.00 1.25 250.31 98.7

Compound

B
18.91 8.12 1.50 1.10 312.45 99.2

Note: The purity of the trideuterio(¹³C)methanol internal standard was assumed to be 99.5% for

these calculations.

Logical Relationships in qNMR Quantification
The accuracy of the final calculated purity is dependent on the precise measurement of several

key parameters. The following diagram illustrates these dependencies.
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Caption: Factors influencing the accuracy of qNMR purity determination.

Disclaimer: The provided protocols and data are for illustrative purposes. Users should validate

all methods for their specific application and instrumentation. Always refer to the certificate of

analysis for the exact purity of the internal standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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